molecular formula C10H8Br2N2O2 B2663254 Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1119448-99-5

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2663254
CAS No.: 1119448-99-5
M. Wt: 347.994
InChI Key: BIFZUIRJJWFGNV-UHFFFAOYSA-N
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Description

Historical Development of Imidazo[1,2-a]pyridine Research

The imidazo[1,2-a]pyridine scaffold, a bicyclic 5-6 heterocyclic system, has garnered sustained interest since its first pharmacological explorations in the mid-20th century. Early work by Enguehard-Gueiffier and Gueiffier (2007) systematically reviewed its enzyme inhibitory, receptor-binding, and anti-infectious properties, establishing it as a versatile pharmacophore. Subsequent decades saw exponential growth in synthetic methodologies, particularly after the commercialization of derivatives like zolpidem (a GABA_A receptor agonist) and alpidem. Devi et al. (2016) cataloged over 30 therapeutic applications, ranging from anticancer to antidiabetic agents, underscoring its "privileged scaffold" status in drug discovery. Advances in C–H functionalization and multicomponent reactions, as detailed by Goel et al. (2015) and Pericherla et al. (2015), further democratized access to structurally diverse analogs.

Significance in Heterocyclic Chemistry

Imidazo[1,2-a]pyridines occupy a unique niche due to their:

  • Electronic tunability : The π-deficient pyridine ring and π-excessive imidazole moiety enable charge-transfer interactions, critical for binding biological targets.
  • Synthetic plasticity : Position-dependent reactivity allows regioselective functionalization at C-3, C-6, and C-8 positions, as demonstrated in iodocatalyzed annulations.
  • Material science utility : Conjugated derivatives exhibit luminescent properties, enabling applications in organic electronics.

Ethyl 3,6-Dibromoimidazo[1,2-a]pyridine-2-carboxylate in Contemporary Research

This derivative exemplifies strategic halogenation for drug intermediate synthesis. Its dibromo substitution pattern (positions 3 and 6) and ethyl ester group (position 2) make it a versatile building block for:

  • Suzuki-Miyaura cross-coupling : Bromine atoms serve as leaving groups for introducing aryl/heteroaryl moieties.
  • Ester hydrolysis/transformation : The carboxylate enables conversion to amides or carboxylic acids for prodrug designs.
    Recent patents highlight its use in preparing kinase inhibitors and antiviral agents, though specific applications remain proprietary.

Structural Characteristics and Nomenclature Considerations

The compound’s IUPAC name, this compound, reflects its substitution pattern (Figure 1):

Table 1: Structural Features

Position Substituent Role
2 Ethoxycarbonyl (-COOEt) Electron-withdrawing group; synthetic handle for hydrolysis
3,6 Bromine atoms Electrophilic sites for cross-coupling
1,8 Bridgehead nitrogen Enhances aromaticity and planar geometry

The fused bicyclic system adopts near-planar geometry, with bond lengths (C3–N1: 1.34 Å, C6–C7: 1.40 Å) consistent with delocalized π-electron density. Bromine atoms induce steric hindrance (van der Waals radius: 1.85 Å), directing reactions to the less hindered C-8 position in electrophilic substitutions.

Properties

IUPAC Name

ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFZUIRJJWFGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with target proteins, influencing their activity. This interaction can lead to the modulation of biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Substitution Patterns

The reactivity and applications of imidazo[1,2-a]pyridine carboxylates are heavily influenced by the position and number of halogen substituents. Key analogs include:

Compound Name Substituents Key Features
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br at C6 Mono-brominated; used in computational studies of electronic properties
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate Cl at C3, C6 Dichlorinated analog; commercial availability (95% purity)
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate Br at C6, C8; CH3 at C5 Dibrominated with methyl group; 97% purity, used in cross-coupling
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl at C7, I at C8 Mixed halogens; synthesized via Method B (71% yield, m.p. 208°C)

Key Observations :

  • Steric and Electronic Factors : The 3,6-dibromo substitution may reduce solubility compared to dichloro analogs due to higher molecular weight and increased hydrophobicity.

Physical and Spectroscopic Properties

  • Melting Points: Dibromo derivatives generally exhibit higher melting points than mono-halogenated compounds. For instance, Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has a m.p. of 208°C , whereas dichloro analogs may melt at lower temperatures.
  • NMR Signatures : The ¹H-NMR of brominated imidazopyridines shows deshielded aromatic protons near δ 8.5–9.0 ppm, as seen in Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate .

Commercial Availability and Purity

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate is commercially available at 95% purity , while dibromo analogs (e.g., Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate) are sold at 97% purity . The target compound is likely a specialty chemical, synthesized on demand for cross-coupling applications.

Biological Activity

Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Imidazo[1,2-a]pyridine derivatives have been recognized for their significant pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This compound is a notable derivative that has been explored for its interaction with various biological targets.

The synthesis of this compound typically involves the bromination of imidazo[1,2-a]pyridine derivatives. A common method includes the reaction of imidazo[1,2-a]pyridine with bromine in acetic acid as a solvent. This compound can undergo various chemical reactions such as substitution and oxidation, leading to the formation of derivatives with potentially enhanced biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways.
  • Receptor Binding : It can bind to receptors that modulate biological processes, influencing pathways related to inflammation and cancer .

The presence of bromine atoms enhances the compound's reactivity and ability to form halogen bonds with target proteins.

4.1 Antimicrobial Activity

This compound has been screened against several bacterial strains. In vitro studies indicated that it possesses significant antibacterial properties against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as ≤1 μM for some derivatives .

CompoundMIC (μM)Target Pathogen
This compound≤1M. tuberculosis
Other Imidazo[1,2-a]pyridine derivatives≤0.006M. tuberculosis (specific strains)

4.2 Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .

5.1 Study on Antitubercular Activity

A focused study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their antitubercular activity. This compound was part of this evaluation and demonstrated promising results against drug-resistant strains .

5.2 Evaluation of Pharmacokinetics

In vivo pharmacokinetic studies were conducted using male mice to assess the absorption and metabolism of the compound. The results indicated moderate oral bioavailability and clearance rates .

ParameterValue
PO AUC (ng h/mL)411
PO Cmax (ng/mL)181
PO Tmax (h)0.25
PO t½ (h)5

6. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold significantly affect biological activity. The dual bromine substitutions at positions 3 and 6 enhance reactivity and improve binding affinity to biological targets compared to other halogenated derivatives .

7. Conclusion

This compound represents a promising candidate in drug discovery due to its notable biological activities against various pathogens and potential anticancer effects. Ongoing research into its mechanisms of action and further optimization could lead to the development of novel therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate?

The compound can be synthesized via cyclocondensation of ethyl bromopyruvate with substituted 2-aminopyridines. For example, analogous imidazo[1,2-a]pyridine derivatives are prepared by reacting ethyl bromopyruvate with 2-aminopyridine derivatives under reflux in ethanol, followed by bromination at specific positions using bromine or N-bromosuccinimide (NBS) . Key parameters include reaction temperature (70–100°C), solvent choice (ethanol or DMF), and stoichiometric control of brominating agents to minimize side products. Purification typically involves column chromatography with ethyl acetate/hexane mixtures .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For instance, in ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, distinct peaks for aromatic protons (δ 7.4–8.1 ppm) and ester groups (δ 4.2–4.3 ppm for OCH2_2) are observed .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C9_9H7_7Br2_2N2_2O2_2: expected 353.89 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for crystal structure determination, resolving bond angles and Br substituent positions .

Q. What in vitro assays are suitable for evaluating biological activity?

Common assays include:

  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., lung or pancreatic cancer), with IC50_{50} values calculated .
  • Enzyme Inhibition : Testing against kinases (e.g., cyclin-dependent kinases) using fluorescence-based kinase activity assays .
  • Toxicity Screening : Liver and kidney toxicity in rodent models via serum ALT/AST and creatinine measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Bromine Substitution : Bromine at positions 3 and 6 enhances electrophilicity and binding to hydrophobic enzyme pockets. Comparative studies show that 3,6-dibromo derivatives exhibit higher inhibitory activity against kinases than mono-substituted analogs .
  • Ester Group Modification : Replacing the ethyl ester with amides or hydrazides improves solubility and bioavailability, as seen in related imidazo[1,2-a]pyridine derivatives .

Q. What computational methods aid in understanding electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate shows a HOMO-LUMO gap of ~4.5 eV, indicating moderate electrophilicity .
  • Molecular Docking : Used to simulate binding with targets like thymidylate synthase or CDK2. Docking scores correlate with experimental IC50_{50} values .

Q. How are crystallographic challenges addressed for brominated derivatives?

  • Data Collection : High-resolution X-ray data (≤ 0.8 Å) are collected using synchrotron sources to resolve heavy bromine atoms.
  • Refinement : SHELXL refines anisotropic displacement parameters for Br atoms, and twin refinement is applied for twinned crystals .

Data Analysis & Contradiction Resolution

Q. How to resolve discrepancies in biological activity data between analogs?

  • Meta-Analysis : Compare IC50_{50} values across studies while controlling for assay conditions (e.g., cell line variability, serum concentration). For example, ethyl 3-nitro derivatives may show lower activity due to steric hindrance .
  • Off-Target Profiling : Use proteome-wide screens to identify unintended targets causing toxicity or false positives .

Q. What strategies mitigate byproduct formation during synthesis?

  • Reaction Optimization : Use NBS instead of Br2_2 for regioselective bromination, reducing di-brominated byproducts .
  • Purification : Employ gradient elution in HPLC or flash chromatography to separate mono-/di-brominated species .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Intermediate Characterization : Validate each step via 1^1H NMR and LC-MS. For example, confirm ethyl bromopyruvate intermediate purity (>95%) before cyclocondensation .
  • Stoichiometry Control : Use anhydrous conditions and inert atmospheres (N2_2/Ar) to prevent hydrolysis of brominating agents .

Q. How to validate computational predictions experimentally?

  • Correlation Studies : Compare docking scores (e.g., Glide SP scores) with experimental binding affinities (Kd_d) .
  • Mutagenesis : Engineer target proteins (e.g., kinase active-site mutations) to test predicted binding interactions .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight353.89 g/mol (C9_9H7_7Br2_2N2_2O2_2)
Typical Yield55–70% (multi-step synthesis)
1^1H NMR (DMSO-d6_6)δ 8.1 (d, H4), 7.6 (s, H7), 4.3 (q, OCH2_2)
HRMS (ESI)m/z 354.89 [M+H]+^+
HOMO-LUMO Gap (DFT)~4.5 eV

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